molecular formula C16H9F2N3O3S B2867367 N-(2,4-difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide CAS No. 400080-65-1

N-(2,4-difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2867367
CAS No.: 400080-65-1
M. Wt: 361.32
InChI Key: DLRAQEGZGAUTTK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H9F2N3O3S and its molecular weight is 361.32. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • Novel thiazole-5-carboxamide derivatives, structurally related to N-(2,4-difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide, have been synthesized and evaluated for their anticancer activity. These compounds showed significant activity against various cancer cell lines (Cai et al., 2016).

Antimicrobial Activity

  • Thiazole derivatives with similar structures have demonstrated potential antibacterial and antifungal activities, which highlights their relevance in antimicrobial research (Sowmya et al., 2018).

Corrosion Inhibition

  • Certain thiazole compounds, akin to this compound, have been investigated as corrosion inhibitors, demonstrating the potential of such compounds in protecting metals from corrosion (Bentiss et al., 2007).

Herbicidal Activity

  • Research on 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives, structurally related to the compound , showed significant herbicidal activity, indicating potential agricultural applications (Ohno et al., 2004).

Materials Science

  • Nitro-substituted polyamides, incorporating elements like thiazole, have been developed, showing high-refractive-index properties. This suggests potential applications in materials science, particularly in the development of new polymers (Javadi et al., 2015).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2N3O3S/c17-10-3-6-13(12(18)7-10)19-15(22)14-8-25-16(20-14)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRAQEGZGAUTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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